molecular formula C13H13ClN2O2 B6211147 6-(butan-2-yl)-4-chloro-3-nitroquinoline CAS No. 1982832-10-9

6-(butan-2-yl)-4-chloro-3-nitroquinoline

Cat. No.: B6211147
CAS No.: 1982832-10-9
M. Wt: 264.71 g/mol
InChI Key: SDYGAHAYHKBWTN-UHFFFAOYSA-N
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Description

6-(butan-2-yl)-4-chloro-3-nitroquinoline is a substituted quinoline derivative featuring a branched alkyl group (butan-2-yl) at position 6, a chlorine atom at position 4, and a nitro group at position 3. This compound belongs to a class of nitroquinolines, which are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science.

For example, 4-chloro-3-nitroquinoline (a closely related compound) is synthesized via nitration and chlorination of quinoline precursors . Introducing the butan-2-yl group at position 6 could involve nucleophilic substitution (if a leaving group is present) or transition-metal-catalyzed cross-coupling reactions. demonstrates the synthesis of butan-2-yl esters, highlighting methodologies for introducing branched alkyl chains, which may be adaptable for quinoline functionalization .

Properties

CAS No.

1982832-10-9

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

6-butan-2-yl-4-chloro-3-nitroquinoline

InChI

InChI=1S/C13H13ClN2O2/c1-3-8(2)9-4-5-11-10(6-9)13(14)12(7-15-11)16(17)18/h4-8H,3H2,1-2H3

InChI Key

SDYGAHAYHKBWTN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC2=C(C(=CN=C2C=C1)[N+](=O)[O-])Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(butan-2-yl)-4-chloro-3-nitroquinoline typically involves multi-step organic reactions. One common method includes the nitration of 4-chloroquinoline followed by the introduction of the butan-2-yl group through Friedel-Crafts alkylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the Friedel-Crafts reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can significantly enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(butan-2-yl)-4-chloro-3-nitroquinoline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The butan-2-yl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

    Reduction: 6-(butan-2-yl)-4-chloro-3-aminoquinoline.

    Substitution: 6-(butan-2-yl)-4-substituted-3-nitroquinoline.

    Oxidation: 6-(butan-2-one)-4-chloro-3-nitroquinoline.

Scientific Research Applications

6-(butan-2-yl)-4-chloro-3-nitroquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The biological activity of 6-(butan-2-yl)-4-chloro-3-nitroquinoline is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes involved in cellular metabolism.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 6-(butan-2-yl)-4-chloro-3-nitroquinoline with structurally related nitroquinoline derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Solubility Applications References
This compound C₁₃H₁₄ClN₃O₂ 279.72 6: butan-2-yl; 4: Cl; 3: NO₂ Estimated: Soluble in DMSO, chloroform Research chemical, drug intermediate
6-Bromo-4-chloro-3-nitroquinoline C₉H₄BrClN₂O₂ 287.49 6: Br; 4: Cl; 3: NO₂ Slightly in chloroform, methanol Research chemical
4-Chloro-3-nitroquinoline C₉H₅ClN₂O₂ 208.60 4: Cl; 3: NO₂ Limited data; likely polar solvents Industrial intermediate
4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile C₁₂H₈ClN₃O₃ 277.66 7: OEt; 6: NO₂; 3: CN; 4: Cl Not specified Drug development

Key Differences and Implications

Substituent Effects on Physicochemical Properties :
  • Solubility: Bromine substituents (as in 6-bromo-4-chloro-3-nitroquinoline) confer moderate solubility in polar aprotic solvents like DMSO, whereas the butan-2-yl analog may exhibit better solubility in non-polar solvents .
  • Reactivity : Bromine at position 6 serves as a leaving group, enabling further functionalization (e.g., Suzuki coupling), while the butan-2-yl group is inert under most conditions, favoring stability .

Biological Activity

The compound 6-(butan-2-yl)-4-chloro-3-nitroquinoline is a member of the quinoline family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with mechanisms of action and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline backbone substituted with a butan-2-yl group, a chlorine atom, and a nitro group. These modifications contribute to its biological properties by influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds within this class can inhibit the growth of various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Properties

Quinoline derivatives, including this compound, have been investigated for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in cancer progression.

Case Study: In Vitro Evaluation

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that the compound exhibited significant antiproliferative activity against breast and lung cancer cells.

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.2
A549 (Lung Cancer)8.4
HeLa (Cervical Cancer)7.0

The biological activity of this compound can be attributed to its ability to form reactive intermediates through bioreduction processes, leading to interactions with cellular components such as DNA and proteins. The nitro group is particularly significant as it can undergo reduction to form reactive species that may induce oxidative stress in cells.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of quinoline derivatives. For example, the introduction of different alkyl groups has been shown to improve binding affinity to target proteins associated with cancer and microbial resistance.

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